molecular formula C13H10N4O3 B376763 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole

1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole

Cat. No.: B376763
M. Wt: 270.24g/mol
InChI Key: XPOFMSUXNDOXAB-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole is a complex organic compound with the molecular formula C13H10N4O3 and a molecular weight of 270.25 g/mol . This compound is notable for its unique structure, which includes a benzimidazole ring fused with a nitrofuran moiety. It is primarily used in scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole typically involves the condensation of 2-methyl-1H-benzimidazole with 5-nitro-2-furaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same condensation reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential to maximize yield and purity.

Types of Reactions:

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole involves its interaction with various molecular targets. The nitrofuran moiety can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-[({5-nitro-2-furyl}methylene)amino]-2-methyl-1H-benzimidazole is unique due to its combination of a benzimidazole ring and a nitrofuran moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24g/mol

IUPAC Name

(E)-N-(2-methylbenzimidazol-1-yl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C13H10N4O3/c1-9-15-11-4-2-3-5-12(11)16(9)14-8-10-6-7-13(20-10)17(18)19/h2-8H,1H3/b14-8+

InChI Key

XPOFMSUXNDOXAB-RIYZIHGNSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1/N=C/C3=CC=C(O3)[N+](=O)[O-]

SMILES

CC1=NC2=CC=CC=C2N1N=CC3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2N1N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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